1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine
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Overview
Description
“1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine” is a chemical compound. It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in its ring structure . Thiazole derivatives have been found to have a wide range of biological activities .
Synthesis Analysis
The synthesis of thiazole derivatives has been reported in the literature. For example, one method involves the reaction of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with 2-oxo-N’-arylpropanehydrazonoyl chloride . Another method involves reacting thiazole derivatives with thiomalic acid in dioxane using ZnCl2 .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions due to the reactive positions in the aromatic ring. These reactions can include donor–acceptor, nucleophilic, and oxidation reactions . Specific chemical reactions involving “1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine” are not provided in the search results.
Scientific Research Applications
Novel Screening Approaches for Guanidine Derivatives
Compounds containing the guanidine moiety have found significant applications across both synthetic and medicinal chemistry due to their presence in numerous natural and pharmaceutical products. Research has focused on screening these compounds for therapeutic applications, including potential neurodegenerative therapies, anti-inflammatory, anti-protozoal, anti-HIV, chemotherapeutic, and anti-diabetic agents. The hydrophilic nature of guanidine-based compounds facilitates their screening for promising lead structures, suitable for future drug development. However, there is a need for further studies to fully explore their potential in various suggested therapeutic areas (Rauf, Imtiaz-ud-Din, & Badshah, 2014).
Guanidine Compounds in Biological Activities
Guanidine derivatives are integral in developing therapeutic agents for a broad spectrum of diseases. These compounds exhibit a diverse range of chemical, biochemical, and pharmacological properties, making them critical in designing novel drugs targeting the central nervous system (CNS), acting as anti-inflammatory agents, inhibitors of Na+/H+ exchanger, inhibitors of NO synthase, antithrombotic, antidiabetic, chemotherapeutic agents, and more. The synthesis of guanidine-containing molecules is thus of great importance for the creation of new pharmacophores (Sa̧czewski & Balewski, 2009).
Structural and Catalytic Applications of Guanidine Copper Complexes
Guanidine copper compounds have been reviewed for their structural characteristics and applications in bioinorganic chemistry and catalysis. The versatility of guanidines as neutral donor ligands in copper coordination chemistry, where a variety of coordination modes were found, demonstrates their ability to distribute the formal positive charge of the metal throughout the guanidine unit. This makes them more than simple σ-donating ligands, addressing complex problems in several fields of chemistry (Bienemann, Hoffmann, & Herres‐Pawlis, 2011).
Thiazolyl-Guanidine in Tautomerism and Molecular Interactions
The tautomerism of nucleic acid bases and the effect of molecular interactions on tautomeric equilibria have been studied, highlighting the influence of such interactions on the stability of oxo and hydroxy tautomeric forms. This research sheds light on the biological significance of these findings, especially concerning spontaneous mutation potentials, and the importance of understanding the interaction dynamics of thiazolyl-guanidine derivatives in molecular biology (Person et al., 1989).
Future Directions
Future research could focus on further exploring the biological activities of “1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine” and related compounds. This could include investigating their potential as therapeutic agents for various pathological conditions . Additionally, further studies could aim to develop new synthetic methods for these compounds .
properties
IUPAC Name |
2-(4-oxo-1,3-thiazol-2-yl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c5-3(6)8-4-7-2(9)1-10-4/h1H2,(H4,5,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXUEDUFPLPHGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(S1)N=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303494 |
Source
|
Record name | STK338388 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine | |
CAS RN |
41812-62-8 |
Source
|
Record name | NSC158570 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158570 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | STK338388 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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